molecular formula C10H11ClN2 B6204933 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine CAS No. 1360899-75-7

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine

Katalognummer: B6204933
CAS-Nummer: 1360899-75-7
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: ZHPCECGZSYALTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chloro and methyl group on the indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, reduced indoles, and substituted indoles.

Wissenschaftliche Forschungsanwendungen

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:

The presence of the chloro and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

1360899-75-7

Molekularformel

C10H11ClN2

Molekulargewicht

194.66 g/mol

IUPAC-Name

(7-chloro-2-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H11ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(7)13-6/h2-4,13H,5,12H2,1H3

InChI-Schlüssel

ZHPCECGZSYALTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CN

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.